molecular formula C10H8Cl2N6 B188613 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine CAS No. 5822-69-5

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine

Cat. No.: B188613
CAS No.: 5822-69-5
M. Wt: 283.11 g/mol
InChI Key: VZVFZTIOWNQOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C10H8Cl2N6 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5822-69-5

Molecular Formula

C10H8Cl2N6

Molecular Weight

283.11 g/mol

IUPAC Name

6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16)

InChI Key

VZVFZTIOWNQOBV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl

5822-69-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-2,6-diaminopyrimidine (21.68 g, 0.150 mol) in water (750 ml) and acetic acid (750 ml) was added sodium acetate (300 g). Solution occurred after stirring for 20 minutes, and then the solution of 4-chlorobenzenediazonium chloride (0.166 mol) was added with cooling over 30 minutes at a rate that kept the reaction at 18°. The reaction was stirred overnight at room temperature, and the orange crystals were filtered, washed with water (4×400 ml), and dried in vacuo to give 17.6 g of 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidinediamine. The mother liquors were cooled to 5° for 20 hours, and the crystals were collected and dried in vacuo to give 6.94 g of additional 6-chloro-5-[(4-chlorophenyl)azo]-2,4-pyrimidineadiamine.
Quantity
21.68 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0.166 mol
Type
reactant
Reaction Step Three

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